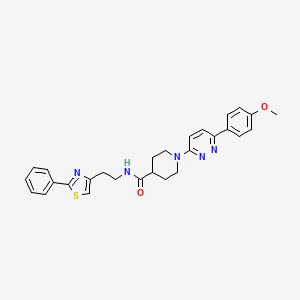

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H29N5O2S and its molecular weight is 499.63. The purity is usually 95%.

BenchChem offers high-quality 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticoagulation Therapy

Apixaban is a potent and selective inhibitor of blood coagulation factor Xa. It was developed as an oral anticoagulant to prevent and treat thromboembolic disorders, such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation. Its efficacy, predictable pharmacokinetics, and reduced risk of bleeding complications make it a valuable alternative to traditional anticoagulants .

Venous Thromboembolism (VTE) Prophylaxis

In clinical trials, apixaban demonstrated efficacy in preventing VTE following major orthopedic surgeries (e.g., hip or knee replacement). Its oral administration and fixed dosing regimen simplify postoperative management compared to injectable anticoagulants .

Treatment of Acute Coronary Syndrome (ACS)

Apixaban has been investigated as an adjunctive therapy in ACS patients. It shows promise in reducing recurrent cardiovascular events, including myocardial infarction and death, when combined with standard antiplatelet agents .

Cancer-Associated Thrombosis

Patients with cancer are at increased risk of developing venous thromboembolism. Apixaban has been explored as a safe and effective option for preventing and treating cancer-associated thrombosis, offering an alternative to low molecular weight heparins .

Stroke Prevention in Patients with Nonvalvular Atrial Fibrillation

Apixaban has gained approval for stroke prevention in patients with nonvalvular atrial fibrillation. Its predictable pharmacokinetics, lack of routine monitoring, and lower bleeding risk compared to warfarin make it an attractive choice for long-term anticoagulation .

Renal Impairment Considerations

Studies have evaluated apixaban’s safety and efficacy in patients with renal impairment. Dosing adjustments are necessary based on renal function, and apixaban offers advantages over other anticoagulants in this patient population .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, certain pyridazinone derivatives have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .

Biochemical Pathways

For example, thiazole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

It’s worth noting that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the solubility of thiazole, a component of this compound, in various solvents could potentially be influenced by environmental factors .

properties

IUPAC Name |

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O2S/c1-35-24-9-7-20(8-10-24)25-11-12-26(32-31-25)33-17-14-21(15-18-33)27(34)29-16-13-23-19-36-28(30-23)22-5-3-2-4-6-22/h2-12,19,21H,13-18H2,1H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPMCSVZVORPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CSC(=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)

![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)

![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)

![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2808440.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)butanamide](/img/structure/B2808441.png)

![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2808442.png)